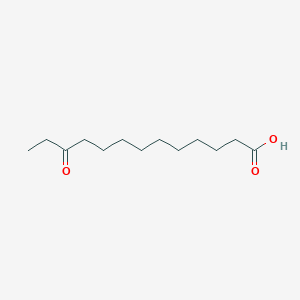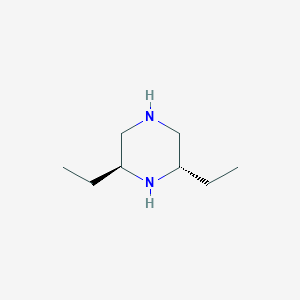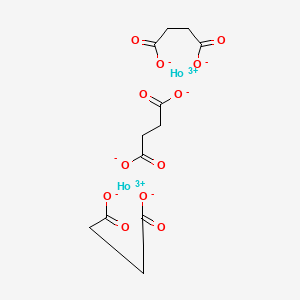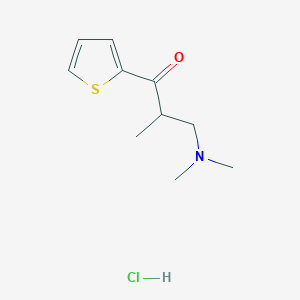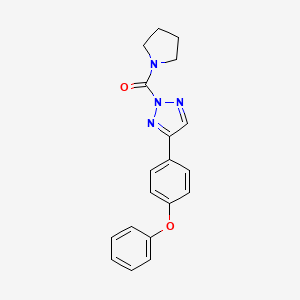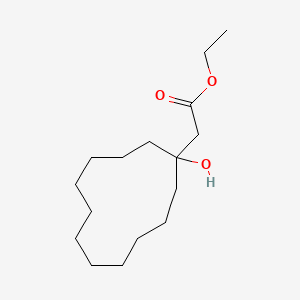
Bromophosphonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromophosphonitrile is a cyclic inorganic compound known for its unique structural properties and reactivity. It is a member of the phosphonitrile family, which consists of compounds containing phosphorus-nitrogen bonds. This compound is particularly notable for its hexameric form, which features a twelve-membered ring structure composed of alternating phosphorus and nitrogen atoms, each bonded to bromine atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bromophosphonitrile can be synthesized through the reaction of phosphorus pentabromide with ammonium bromide in solvents such as 1,1,2,2-tetrachloroethane or 1,2-dibromoethane . The reaction typically involves heating the mixture to facilitate the formation of the desired product. the use of 1,1,2,2-tetrachloroethane can lead to contamination with chlorine-containing compounds, whereas 1,2-dibromoethane provides a purer product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive and potentially hazardous reagents involved.
Analyse Chemischer Reaktionen
Types of Reactions: Bromophosphonitrile undergoes various chemical reactions, including substitution and addition reactions. It can react with nucleophiles, leading to the substitution of bromine atoms with other functional groups. Additionally, it can participate in cycloaddition reactions due to the presence of multiple reactive sites on the phosphorus-nitrogen ring.
Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. These reactions typically occur under mild to moderate conditions, often requiring the presence of a catalyst or a base to facilitate the substitution process.
Major Products Formed: The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, reacting this compound with an amine can yield phosphonitrile derivatives with amine substituents, while reactions with alcohols can produce phosphonitrile esters.
Wissenschaftliche Forschungsanwendungen
Bromophosphonitrile has a wide range of applications in scientific research due to its unique chemical properties. In chemistry, it is used as a precursor for the synthesis of various phosphonitrile derivatives, which are valuable in the development of new materials and catalysts . In biology and medicine, this compound derivatives have been explored for their potential antimicrobial and antiviral activities . Additionally, in the industrial sector, this compound-based compounds are investigated for their flame-retardant properties and thermal stability .
Wirkmechanismus
Bromophosphonitrile can be compared with other phosphonitrile compounds, such as hexachlorophosphonitrile and hexafluorophosphonitrile. While these compounds share a similar phosphorus-nitrogen ring structure, they differ in their substituents, which significantly impact their chemical reactivity and applications. For instance, hexachlorophosphonitrile is more commonly used in the synthesis of high-temperature polymers, whereas this compound is favored for its flame-retardant properties .
Vergleich Mit ähnlichen Verbindungen
- Hexachlorophosphonitrile
- Hexafluorophosphonitrile
- Phosphonitrile chloride trimer
- Phosphonitrile chloride tetramer
Eigenschaften
CAS-Nummer |
34008-27-0 |
|---|---|
Molekularformel |
Br2NP |
Molekulargewicht |
204.79 g/mol |
IUPAC-Name |
azanylidyne(dibromo)-λ5-phosphane |
InChI |
InChI=1S/Br2NP/c1-4(2)3 |
InChI-Schlüssel |
CUBUDSGNDIZILB-UHFFFAOYSA-N |
Kanonische SMILES |
N#P(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



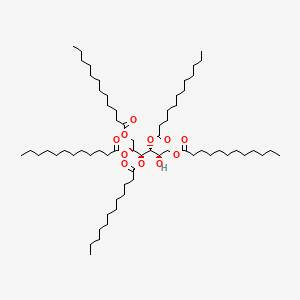

![N-[2-(1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B12642030.png)
